Commercial Purity Specification: NLT 98% vs. 95%+ for the Closest 2-Bromo Regioisomer
The target compound, 1-(2-amino-4-mercaptophenyl)-1-bromopropan-2-one, is commercially supplied at a guaranteed minimum purity of NLT 98% (Not Less Than 98%) by specialty chemical manufacturers . In contrast, the closest positional isomer, 1-(2-amino-4-mercaptophenyl)-2-bromopropan-1-one (CAS 1807104-83-1), is listed by multiple vendors at a purity specification of 95%+ . This 3-percentage-point minimum purity differential represents a reduction in the maximum allowable unspecified impurity burden from ≤5% to ≤2%, which is consequential for applications where trace reactive impurities (e.g., residual brominating agents, regioisomeric contaminants, or oxidation byproducts) could interfere with catalytic cycles, biological assay interpretation, or regulatory compliance in pharmaceutical intermediate qualification .
| Evidence Dimension | Minimum guaranteed purity (commercial specification) |
|---|---|
| Target Compound Data | NLT 98% (≤2% total impurities) |
| Comparator Or Baseline | 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one (CAS 1807104-83-1): 95%+ (≤5% total impurities) |
| Quantified Difference | ≥3 percentage points higher minimum purity; ≥60% reduction in allowable impurity ceiling |
| Conditions | Commercial supplier specifications from MolCore (target) and Chemenu (comparator); purity determined by HPLC or equivalent analytical method per supplier QC protocols |
Why This Matters
For pharmaceutical R&D and regulated intermediate procurement, a 98% minimum purity specification reduces the risk of impurity-driven assay artifacts and simplifies downstream purification requirements compared to a 95% isomer.
